4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSZJPTXYXVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-amino-5-mercapto-1-phenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of 4-amino or 4-thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
The biological properties of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine have been explored in various studies. Its structure suggests potential activity against several targets within the human body, including:
- Anticancer Activity : Compounds derived from pyrazolo[3,4-d]pyrimidines have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth and survival. For instance, derivatives of this compound have been evaluated for their inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a critical target in cancer therapy .
- Anti-inflammatory Properties : Research indicates that pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exert neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Anticancer Studies : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
- Inflammation Models : In animal models of inflammation, compounds based on this structure showed a reduction in inflammatory markers and improved clinical scores in conditions such as collagen-induced arthritis .
- Neuroprotection : A study involving models of oxidative stress indicated that this compound could protect neuronal cells from damage induced by reactive oxygen species (ROS), suggesting its potential use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Reactivity Comparisons
- Methyl (in 4-Chloro-6-(chloromethyl)-1-methyl-) reduces steric hindrance, favoring nucleophilic substitution at position 6 . 4-Fluorophenyl (in 4-Chloro-1-(4-fluorophenyl)-3-methyl-) introduces electron-withdrawing effects, increasing metabolic stability and kinase inhibition (e.g., EGFR/ErbB2) .
- Position 6 Substituents: Methylsulfanyl (SCH₃) in the target compound acts as a leaving group, facilitating substitution reactions for derivatization . Chloromethyl (CH₂Cl) in 4-Chloro-6-(chloromethyl)-1-methyl- enhances electrophilicity, enabling cross-coupling reactions for antiproliferative agents .
- Position 4 Reactivity: The 4-chloro group is a common site for nucleophilic substitution across analogs. For example, hydrazinolysis of the target compound generates hydrazide intermediates for Schiff base formation , while the 4-fluorophenyl analog retains Cl for further functionalization .
Physicochemical and Spectroscopic Data
Table 2: NMR Spectral Data Comparison
Biological Activity
4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 1-phenyl-1H-pyrazole with appropriate chloromethyl and methylsulfanyl groups.
Antiinflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound exhibited significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance anti-inflammatory activity, suggesting a promising avenue for drug development targeting inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been investigated. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that structural modifications significantly impact their efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. Key factors influencing their activity include:
- Substituent Position : The position of substituents on the pyrazolo ring can dramatically alter biological activity.
- Electronic Properties : Electron-withdrawing or donating groups can enhance or reduce potency against specific targets.
- Hydrophobicity : The LogP value of these compounds indicates their lipophilicity, which affects bioavailability and cellular uptake.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac and celecoxib in reducing paw edema in animal models .
- Cytotoxicity in Cancer Cells : Another investigation reported that specific derivatives led to significant reductions in cell viability in breast cancer cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine cores are functionalized with methylsulfanyl and chloro groups via stepwise alkylation/thiolation. Key reagents include sodium hydride (base catalyst) and dimethyl sulfoxide (DMSO) as a solvent for polar intermediates . Yield optimization requires temperature control (e.g., 60–80°C for thiolation) and stoichiometric adjustments (e.g., 1.2 equivalents of methylsulfanyl chloride). Purification via column chromatography with ethyl acetate/hexane (3:7) improves purity to >95% .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the phenyl group) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 352.841 for CHNSCl) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives in Acta Crystallographica .
Q. What solvents and storage conditions are recommended for handling this compound?
- Methodology : Use DMSO or ethanol for dissolution due to moderate solubility (~10 mM). Store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, as repeated cycles reduce stability by >20% over 30 days .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved biological activity?
- Methodology :
- Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to guide functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. For example, methylsulfanyl groups may enhance hydrophobic interactions in ATP-binding pockets .
- ICReDD’s feedback loop : Integrate experimental data (e.g., IC values) with computational models to iteratively refine synthetic routes .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Dose-response reassessment : Validate conflicting cytotoxicity data (e.g., IC variations) using standardized assays (e.g., MTT) across multiple cell lines .
- Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out false positives from metabolite interference .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing methylsulfanyl with ethylsulfanyl) to isolate activity-contributing moieties .
Q. How are interaction studies with biological macromolecules conducted for this compound?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., values) to immobilized targets like DNA topoisomerases .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
